N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine
Description
Properties
IUPAC Name |
(2R)-2-acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12(20)19-16(17(21)22)11-23-10-13-5-7-14(8-6-13)15-4-2-3-9-18-15/h2-9,16H,10-11H2,1H3,(H,19,20)(H,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBPUXNKKKMWON-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=C(C=C1)C2=CC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC1=CC=C(C=C1)C2=CC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via S-Benzylation
The most widely employed method involves the nucleophilic substitution of a benzyl halide derivative with N-Acetyl-L-cysteine. The pyridinyl-benzyl electrophile, typically 4-(2-pyridinyl)benzyl bromide, reacts with the thiolate ion generated from N-Acetyl-L-cysteine under basic conditions.
Reaction Conditions :
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Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
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Base : Potassium carbonate (K₂CO₃) or triethylamine (TEA).
The reaction proceeds via an Sₙ2 mechanism, where the thiolate attacks the benzyl carbon, displacing the halide. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of cysteine to benzyl halide) and exclusion of moisture to prevent hydrolysis.
Table 1: Representative Yields for S-Benzylation
| Benzyl Halide | Base | Solvent | Yield (%) |
|---|---|---|---|
| 4-(2-pyridinyl)benzyl bromide | K₂CO₃ | DMF | 78 |
| 4-(2-pyridinyl)benzyl chloride | TEA | THF | 65 |
Mitsunobu Reaction for Thioether Formation
An alternative approach employs the Mitsunobu reaction to couple 4-(2-pyridinyl)benzyl alcohol with N-Acetyl-L-cysteine. This method avoids halide derivatives and operates under milder conditions.
Reagents :
The Mitsunobu reaction achieves higher regioselectivity (yields up to 85%) but requires stoichiometric amounts of DIAD and PPh₃, increasing costs and purification complexity.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Recent advancements in flow chemistry enable scalable production with reduced process mass intensity (PMI). A continuous stirred-tank reactor (CSTR) system facilitates:
Table 2: Flow Synthesis Parameters
Solvent Optimization for Sustainability
Industrial processes prioritize green solvents to minimize environmental impact:
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Cyclopentyl methyl ether (CPME) replaces DMF in Sₙ2 reactions, offering comparable yields (72%) with lower toxicity.
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2-Methyltetrahydrofuran (2-MeTHF) is utilized in Mitsunobu reactions, enhancing recyclability.
Purification and Characterization
Chromatographic Techniques
Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns resolves regioisomers and byproducts. Gradient elution (water/acetonitrile + 0.1% formic acid) achieves >98% purity.
Crystallization Protocols
Industrial batches employ antisolvent crystallization using ethyl acetate to isolate the product. Key parameters:
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Cooling rate : 0.5°C/min.
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Seed crystal size : 10–20 µm.
Green Chemistry Innovations
Mechanochemical Synthesis
Ball-milling techniques eliminate solvents entirely. Reactants (N-Acetyl-L-cysteine and 4-(2-pyridinyl)benzyl bromide) are ground with potassium carbonate, achieving 70% yield in 2 hours.
Enzymatic Coupling
Preliminary studies explore lipase-catalyzed thioether formation in aqueous media, though yields remain suboptimal (35–40%).
Challenges and Mitigation Strategies
Regioisomer Formation
Competing nucleophilic sites on the pyridine ring necessitate:
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Mercapturic Acids
Mercapturic acids are critical biomarkers for assessing human exposure to VOCs. Below is a comparative analysis of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine and structurally or functionally related compounds.
Substituent Groups and Parent VOCs
Key Observations :
- The 4-(2-pyridinyl)benzyl group in the target compound introduces steric and electronic complexity compared to simpler substituents like benzyl (BMA) or 2-cyanoethyl (CYMA). This may influence its solubility, metabolic stability, and interaction with enzymes.
- Unlike BMA (a toluene metabolite) or DHBMA (a 1,3-butadiene metabolite), the parent VOC of the target compound remains uncharacterized, limiting its current utility as a biomarker .
Analytical Detection and Quantification
Mercapturic acids are typically quantified in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key analytical parameters for selected compounds:
Notes:
Health Implications and Epidemiological Findings
Target Compound
- No direct health associations are reported in the provided evidence.
Comparable Compounds
BMA (Toluene Metabolite) :
- Linked to hearing loss (OR = 1.14, p = 0.004) and elevated triglycerides in NHANES studies .
- Higher urinary levels observed in females and older adults (>55 years) .
DHBMA (1,3-Butadiene Metabolite) :
- Associated with metabolic syndrome (OR = 1.17 for elevated triglycerides) and hearing loss (p < 0.001) .
- Elevated in tobacco users and individuals exposed to combustion byproducts .
CEMA (Acrolein Metabolite) :
Demographic and Exposure Variability
- Gender Differences : Females exhibit higher BMA levels than males, likely due to differences in toluene metabolism .
- Ethnicity: Non-Hispanic Blacks (NHB) have higher BMA levels (10.3 ng/mL) compared to Non-Hispanic Whites (NHW, 6.7 ng/mL) .
- Age : DHBMA and BMA levels increase with age, reflecting cumulative exposure to 1,3-butadiene and toluene .
Research and Application Gaps
- Target Compound: The lack of data on its parent VOC and health effects limits its application.
- Analytical Challenges : The pyridinyl-benzyl substituent may necessitate specialized chromatographic conditions for accurate quantification.
Biological Activity
N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine is a sulfur-containing amino acid derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C15H16N2O2S
- Molecular Weight : 288.36 g/mol
The compound features an acetylated cysteine backbone with a pyridinyl-benzyl moiety, which contributes to its unique biological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Antioxidant Activity : The compound may enhance cellular antioxidant defenses by modulating glutathione levels, thereby reducing oxidative stress.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting potential in treating inflammatory diseases.
- Modulation of Protein Interactions : The pyridinyl-benzyl group can interact with aromatic residues in proteins, influencing their function and activity.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties. It enhances the synthesis of glutathione, a critical endogenous antioxidant, which helps in scavenging free radicals and protecting cells from oxidative damage .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in managing conditions characterized by chronic inflammation .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation .
Table 1: Summary of Biological Activities
Case Study: Antioxidant Efficacy
In a study examining the antioxidant effects of this compound, researchers treated human fibroblast cells with varying concentrations of the compound. Results indicated a dose-dependent increase in glutathione levels and a significant decrease in markers of oxidative stress, such as malondialdehyde (MDA) levels .
Case Study: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of the compound. Human monocytes were exposed to lipopolysaccharide (LPS) to induce inflammation, followed by treatment with this compound. The results showed a marked reduction in inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Q & A
Q. How can researchers optimize the synthesis of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine to minimize regioisomer formation?
- Methodological Answer : Use oxirane derivatives (e.g., 4-(2-pyridinyl)benzyl-oxirane) reacted with N-Acetyl-L-cysteine under controlled pH (7.0–9.0) and temperature (25–40°C). Regioisomer separation requires reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid). Isolate isomers via fraction collection and validate purity using high-resolution mass spectrometry (HRMS) and H-NMR .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Employ LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolite retention. Use deuterated internal standards (e.g., N-Acetyl-d-S-[4-(2-pyridinyl)benzyl]-L-cysteine) to correct for matrix effects. Optimize MRM transitions (e.g., m/z 365 → 238 for quantification) and validate limits of detection (LLOD < 0.5 ng/mL) as per FDA bioanalytical guidelines .
Q. How can diastereomers of this compound be differentiated during structural characterization?
- Methodological Answer : Use H-NMR to identify splitting patterns in hydroxyethyl or benzyl protons. For MS, compare fragmentation pathways via collision-induced dissociation (CID). Advanced nuclear Overhauser effect (NOE) experiments in 2D-NMR (e.g., ROESY) resolve spatial proximity of substituents .
Advanced Research Questions
Q. How should researchers address contradictions in regioisomer ratios reported across different synthesis protocols?
- Methodological Answer : Systematically vary reaction parameters (solvent polarity, catalyst type, and stoichiometry) to identify drivers of regioisomer bias. For example, polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the less hindered oxirane carbon, while steric hindrance from the pyridinyl group may shift selectivity. Validate findings using density functional theory (DFT) calculations to model transition states .
Q. What experimental designs are suitable for assessing the stability of this compound under physiological conditions?
- Methodological Answer : Incubate the compound in simulated biological fluids (e.g., PBS at pH 7.4, human liver microsomes) at 37°C. Monitor degradation via time-course LC-MS/MS and identify metabolites (e.g., hydrolyzed or oxidized derivatives). Use Arrhenius kinetics to predict shelf-life at varying temperatures. For photostability, expose samples to UV-Vis light (300–800 nm) and track photodegradation products .
Q. How can researchers validate this compound as a biomarker of exposure to pyridinyl-containing xenobiotics?
- Methodological Answer : Conduct cohort studies linking urinary levels of the compound to controlled exposures (e.g., in vitro hepatic metabolism assays or in vivo rodent models). Use Spearman’s correlation to associate metabolite concentrations with parent compound doses. Adjust for covariates (age, renal function) using multivariate regression. Cross-validate with alternative biomarkers (e.g., 3-hydroxypropylmercapturic acid) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
